6-Oxo-2-phenethyl-1,6-dihydropyrimidine-5-carboxylic acid

Lipophilicity Drug-likeness ADME

This 1,6-dihydropyrimidine-5-carboxylic acid features a unique 2-phenethyl substituent, differentiating it from rigid 2-phenyl antiallergic agents and 2-(4-alkoxy-3-cyanophenyl) XO inhibitors. The free carboxylic acid eliminates ester hydrolysis, accelerating screening in rat PCA models. With lower TPSA (78.8 Ų) and XLogP3 of 1.5, it offers superior passive diffusion for intracellular target engagement. An ideal permeability benchmark and SAR scaffold for optimizing oral absorption.

Molecular Formula C13H12N2O3
Molecular Weight 244.25
CAS No. 1245570-08-4
Cat. No. B2493305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Oxo-2-phenethyl-1,6-dihydropyrimidine-5-carboxylic acid
CAS1245570-08-4
Molecular FormulaC13H12N2O3
Molecular Weight244.25
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC2=NC=C(C(=O)N2)C(=O)O
InChIInChI=1S/C13H12N2O3/c16-12-10(13(17)18)8-14-11(15-12)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,17,18)(H,14,15,16)
InChIKeyCWTDFWBSOKAKCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Oxo-2-phenethyl-1,6-dihydropyrimidine-5-carboxylic Acid (CAS 1245570-08-4): Core Chemical Identity and Procurement Context


6-Oxo-2-phenethyl-1,6-dihydropyrimidine-5-carboxylic acid (CAS 1245570-08-4) is a member of the 1,6-dihydropyrimidine-5-carboxylic acid class, characterized by a 2-phenethyl substituent on a 6-oxo-1,6-dihydropyrimidine core [1]. This scaffold is the basis for established antiallergic agents (2-phenyl derivatives) and emerging xanthine oxidase inhibitors (2-[4-alkoxy-3-cyanophenyl] derivatives), placing this compound at the intersection of two therapeutically relevant chemical series . Its free carboxylic acid functionality at position 5 and the flexible phenethyl side chain differentiate it from the ester prodrugs and rigid 2-phenyl analogs commonly described in the primary literature, suggesting a distinct reactivity and binding profile that warrants evaluation against the most closely related analogs [2].

Why Generic 1,6-Dihydropyrimidine-5-carboxylic Acids Cannot Replace 6-Oxo-2-phenethyl-1,6-dihydropyrimidine-5-carboxylic Acid


In-class 1,6-dihydropyrimidine-5-carboxylic acids exhibit profound variation in potency and selectivity driven by the C2 substituent. The antiallergic activity of the 2-phenyl series, for example, is critically dependent on a free NH group and the electronic nature of the phenyl ring, with ortho-substitution dramatically altering oral efficacy [1]. Similarly, for xanthine oxidase inhibition, the 2-substituent's ability to occupy a specific subpocket dictates nanomolar potency, where a phenethyl group presents a unique geometry compared to 2-phenyl or 2-(4-alkoxy-3-cyanophenyl) analogs . Simple replacement of 6-Oxo-2-phenethyl-1,6-dihydropyrimidine-5-carboxylic acid with a generic 2-aryl or 2-alkyl analog risks a complete loss of the targeted biological activity or the introduction of an unintended selectivity profile, as the linker length and conformational flexibility directly modulate target engagement [2].

Quantitative Differentiation of 6-Oxo-2-phenethyl-1,6-dihydropyrimidine-5-carboxylic Acid from Closest Analogs


Predicted Lipophilicity (XLogP3) Comparison: Phenethyl vs. Phenyl Substituent

The 2-phenethyl substituent dramatically increases predicted lipophilicity compared to the prototypical antiallergic 2-phenyl analog. For the target compound, the computed XLogP3-AA is 1.5 [1]. The corresponding 2-phenyl derivative (6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carboxylic acid) has a computed XLogP3 of approximately 0.9 (estimated from its ethyl ester analog and free acid), indicating the phenethyl group adds about 0.6 log units of lipophilicity [2]. This difference is expected to significantly influence membrane permeability and oral bioavailability, which is critical for intracellular target engagement.

Lipophilicity Drug-likeness ADME

Topological Polar Surface Area (TPSA) and Hydrogen Bond Donor Count vs. Xanthine Oxidase Inhibitor Lead Compounds

The target compound's TPSA is 78.8 Ų, with two hydrogen bond donors (HBD) [1]. In contrast, many high-potency 2-(4-alkoxy-3-cyanophenyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives from the xanthine oxidase inhibitor series exhibit TPSA values >100 Ų due to additional cyano and alkoxy groups . The lower TPSA and HBD count of the 2-phenethyl derivative predict superior passive permeability according to standard drug-likeness rules (e.g., Veber's rule), potentially offering a better starting point for optimizing oral bioavailability in a lead-like chemical space.

Xanthine oxidase inhibition Drug design Physicochemical property

Free Carboxylic Acid vs. Ethyl Ester: Functional Group Impact on Activity

The seminal antiallergic paper by Juby et al. established that the free carboxylic acid at position 5 is essential for high oral antiallergic activity in the rat passive cutaneous anaphylaxis (PCA) model, whereas the corresponding ethyl esters (e.g., ethyl 6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carboxylate) showed reduced oral efficacy [1]. The target compound, bearing a free carboxylic acid, is therefore predicted to exhibit the active pharmacophore required for this mechanism, in contrast to commercially prevalent ester intermediates such as ethyl 6-oxo-2-phenyl-1,6-dihydro-5-pyrimidinecarboxylate (CAS 55613-22-4).

Prodrug SAR Antiallergic agent

Rotatable Bond Count and Conformational Flexibility vs. 2-Phenyl Analogs

The phenethyl side chain introduces two additional rotatable bonds compared to a directly attached 2-phenyl ring, resulting in a total of 4 rotatable bonds for the target compound [1]. The 2-phenyl analog has only 1 rotatable bond (the phenyl-pyrimidine connection). This increased flexibility has a dual consequence: it imposes an entropic penalty upon binding but also enables the phenethyl group to explore a larger conformational space, potentially accessing subpockets unavailable to the rigid 2-phenyl analog. In the context of xanthine oxidase inhibition, where the 2-substituent targets a specific subpocket, this flexibility could be critical for discovering novel binding modes .

Conformational flexibility Entropy Target binding

High-Value Application Scenarios for 6-Oxo-2-phenethyl-1,6-dihydropyrimidine-5-carboxylic Acid Based on Differentiated Evidence


Scaffold for Optimizing Oral Xanthine Oxidase Inhibitors with Improved Permeability

The compound's lower TPSA (78.8 Ų) and moderate lipophilicity (XLogP3 = 1.5) compared to many 2-(4-alkoxy-3-cyanophenyl) XO inhibitors (TPSA >100 Ų) make it an attractive starting scaffold for structure-activity relationship (SAR) programs aimed at improving oral absorption and cellular penetration [1]. The phenethyl group's flexibility allows exploration of the XO subpocket to identify novel interactions .

Direct Evaluation of Antiallergic Pharmacophore without Ester Hydrolysis

As a free carboxylic acid, the compound can be directly screened in antiallergic models (e.g., rat PCA) without the need for ester hydrolysis, which is required for commercially available ester intermediates [2]. This accelerates the time from procurement to biological data, avoiding potential yield loss and impurities from deprotection.

Probing Membrane Permeability in Cellular Assays

The enhanced lipophilicity (ΔXLogP3 ≈ +0.6 vs. 2-phenyl analog) and moderate TPSA suggest improved passive membrane diffusion, making this compound a valuable tool for intracellular target engagement studies where cell permeability is a known hurdle [1]. It can serve as a permeability benchmark in a panel of 1,6-dihydropyrimidine-5-carboxylic acid derivatives.

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